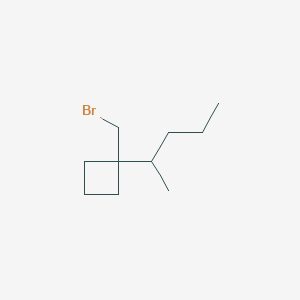
1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a pentan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-(methyl)-1-(pentan-2-yl)cyclobutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds under mild conditions, with the bromine atom selectively attaching to the methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. Purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent for elimination reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products:
Substitution: 1-(Hydroxymethyl)-1-(pentan-2-yl)cyclobutane, 1-(Cyanomethyl)-1-(pentan-2-yl)cyclobutane.
Elimination: 1-(Pentan-2-yl)cyclobutene.
Oxidation: 1-(Carboxymethyl)-1-(pentan-2-yl)cyclobutane.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
1-(Chloromethyl)-1-(pentan-2-yl)cyclobutane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(hexan-2-yl)cyclobutane: Similar structure but with a hexan-2-yl group instead of pentan-2-yl.
1-(Bromomethyl)-1-(pentan-2-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.
Uniqueness: 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane is unique due to its specific substitution pattern and the presence of both a bromomethyl and pentan-2-yl group on a cyclobutane ring
Propiedades
Fórmula molecular |
C10H19Br |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-pentan-2-ylcyclobutane |
InChI |
InChI=1S/C10H19Br/c1-3-5-9(2)10(8-11)6-4-7-10/h9H,3-8H2,1-2H3 |
Clave InChI |
QSUWXFHROMRFOK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C1(CCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



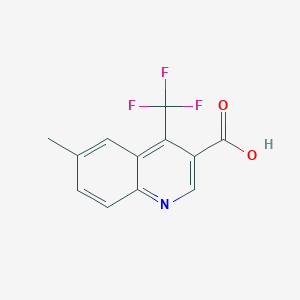
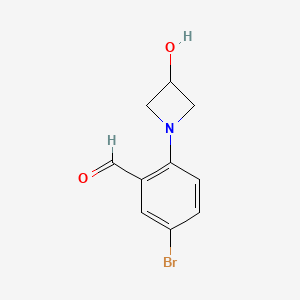
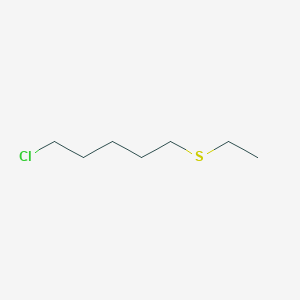
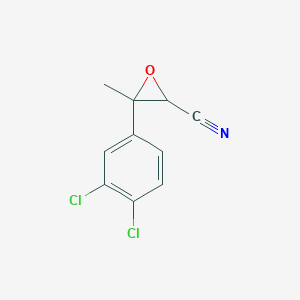

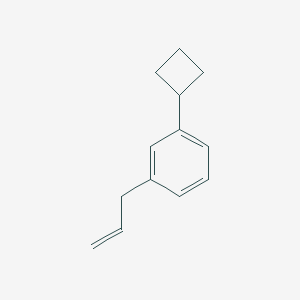
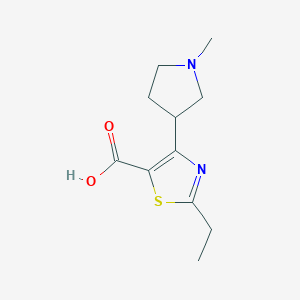
![1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13184240.png)
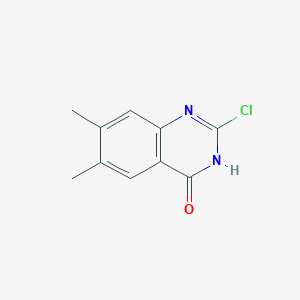

![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184263.png)
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13184265.png)
![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)
